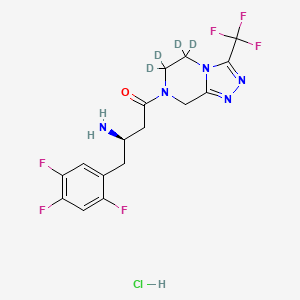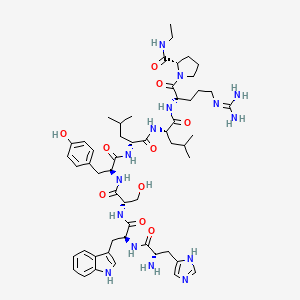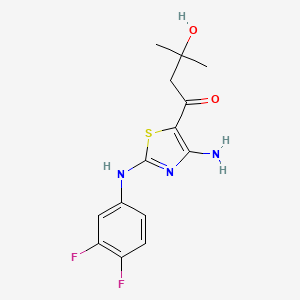
Multi-kinase-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Multi-kinase-IN-3 is a multi-target kinase inhibitor designed to simultaneously inhibit multiple protein kinases. These inhibitors are crucial in the treatment of various diseases, particularly cancer, due to their ability to modulate multiple signaling pathways involved in cell proliferation, survival, and migration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of multi-kinase inhibitors typically involves computational design strategies such as ensemble pharmacophore modeling, molecular docking, and molecular dynamics simulations . These strategies help identify potential multi-target inhibitors by screening large libraries of compounds.
Industrial Production Methods
Industrial production of multi-kinase inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes steps such as crystallization, purification, and formulation to produce the final pharmaceutical product .
Analyse Chemischer Reaktionen
Types of Reactions
Multi-kinase-IN-3 undergoes various chemical reactions, including phosphorylation, dephosphorylation, and autophosphorylation. These reactions are crucial for its function as a kinase inhibitor .
Common Reagents and Conditions
Common reagents used in these reactions include adenosine triphosphate (ATP), magnesium ions, and specific protein substrates. The reactions typically occur under physiological conditions, such as in the presence of cellular membranes or within cellular compartments .
Major Products Formed
The major products formed from these reactions are phosphorylated proteins, which play a role in regulating various cellular processes, including signal transduction and gene expression .
Wissenschaftliche Forschungsanwendungen
Multi-kinase-IN-3 has a wide range of scientific research applications:
Wirkmechanismus
Multi-kinase-IN-3 exerts its effects by inhibiting multiple protein kinases simultaneously. It binds to the ATP-binding site of the kinases, preventing the transfer of phosphate groups to protein substrates. This inhibition disrupts the activation of downstream signaling pathways, ultimately leading to the suppression of cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Regorafenib: A multi-kinase inhibitor used in the treatment of colorectal cancer and gastrointestinal stromal tumors.
Uniqueness
Multi-kinase-IN-3 is unique due to its ability to target multiple kinases simultaneously, providing a broader range of therapeutic effects compared to single-target kinase inhibitors. This multi-target approach helps overcome drug resistance and enhances the efficacy of cancer treatments .
Eigenschaften
Molekularformel |
C33H33N5O3 |
|---|---|
Molekulargewicht |
547.6 g/mol |
IUPAC-Name |
methyl 2-hydroxy-3-[N-[4-[2-[(4-methylpiperazin-1-yl)methyl]pyrrol-1-yl]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C33H33N5O3/c1-36-17-19-37(20-18-36)22-27-9-6-16-38(27)26-13-11-25(12-14-26)34-31(23-7-4-3-5-8-23)30-28-15-10-24(33(40)41-2)21-29(28)35-32(30)39/h3-16,21,35,39H,17-20,22H2,1-2H3 |
InChI-Schlüssel |
ROLVTTCPYWSVRU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC2=CC=CN2C3=CC=C(C=C3)N=C(C4=CC=CC=C4)C5=C(NC6=C5C=CC(=C6)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


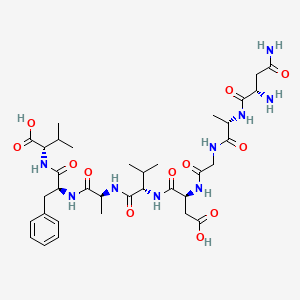
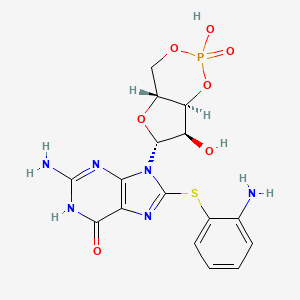
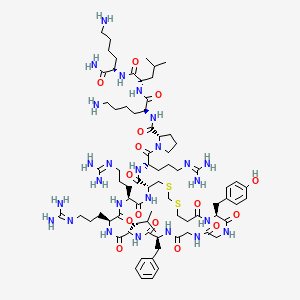
![[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate](/img/structure/B12396511.png)
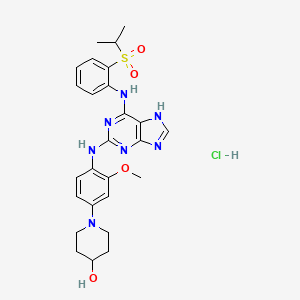
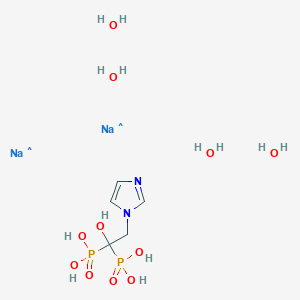

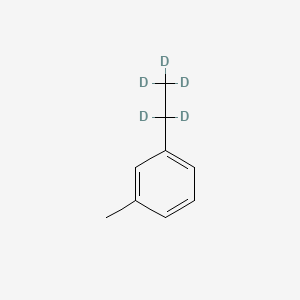
![N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B12396532.png)


